molecular formula C18H17N3O3S2 B2575188 3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 329226-27-9

3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2575188
CAS No.: 329226-27-9
M. Wt: 387.47
InChI Key: UKLUCDQNNXQNAF-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached. The presence of the thiazole ring and sulfonamide group makes this compound particularly interesting for its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, the compound’s interaction with proteins involved in inflammatory pathways suggests its potential as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells, thereby inhibiting their proliferation . This compound’s impact on gene expression and cell signaling pathways further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in critical biochemical pathways. For example, the compound’s ability to inhibit cyclooxygenase (COX) enzymes is a key mechanism underlying its anti-inflammatory properties . Additionally, its interaction with bacterial lipid biosynthesis pathways highlights its antimicrobial potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives maintain their biological activity over extended periods, although their efficacy may diminish due to gradual degradation . Long-term in vitro and in vivo studies are essential to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining optimal dosage levels for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. The compound’s role in inhibiting bacterial lipid biosynthesis is a key aspect of its antimicrobial activity . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are critical for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization and function . Understanding these mechanisms is vital for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated or nitrated derivatives of the benzamide core.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is unique due to the combination of the thiazole ring, sulfonamide group, and benzamide core, which imparts a distinct set of chemical and biological properties.

Properties

IUPAC Name

3,4-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-12-3-4-14(11-13(12)2)17(22)20-15-5-7-16(8-6-15)26(23,24)21-18-19-9-10-25-18/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLUCDQNNXQNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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